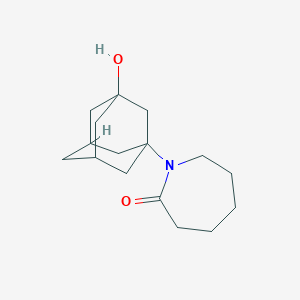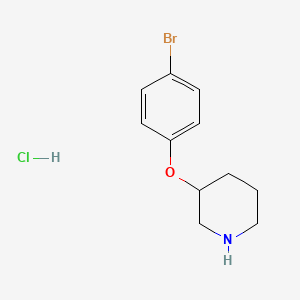
(3,5-二溴-2-氟苯基)硼酸
描述
“(3,5-Dibromo-2-fluorophenyl)boronic Acid” is a reagent used for the synthesis of arylamines via metal-free amination . It is also used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis Analysis
The synthesis of “(3,5-Dibromo-2-fluorophenyl)boronic Acid” involves ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . This process results in high yields of the compound.
Molecular Structure Analysis
The molecular structure of “(3,5-Dibromo-2-fluorophenyl)boronic Acid” has been studied using various techniques . These studies provide insights into the geometrical parameters of the molecule, including its conformation in the ground state.
Chemical Reactions Analysis
“(3,5-Dibromo-2-fluorophenyl)boronic Acid” is involved in various chemical reactions. It is used as a reactant in the synthesis of arylamines via metal-free amination . It is also used in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
“(3,5-Dibromo-2-fluorophenyl)boronic Acid” is a solid substance with a melting point of 256-275 °C . Its molecular weight is 297.71 .
科学研究应用
有机合成
硼酸,包括(3,5-二溴-2-氟苯基)硼酸,在有机合成中是至关重要的中间体。它们广泛应用于铃木-宫浦偶联反应,这对于创建碳-碳键至关重要,从而导致复杂有机分子的合成。这些反应在制药、农药和有机材料的生产中是基础(Sun Hai-xia et al., 2015)。
传感技术
由于硼酸能够选择性地结合二醇和多元醇,因此硼酸被用于开发化学传感器。这种性质使得可以创建能够检测葡萄糖等生物相关分子的传感器,使其在糖尿病管理和其他应用中发挥重要作用。硼酸的结合性质已经导致了在生理pH水平下运行的创新葡萄糖传感材料的开发,这对于体液中的实时监测至关重要(Sasmita Das et al., 2003)。
材料化学
在材料科学中,硼酸被用于形成动态共价键,从而实现响应性材料的创建。这些材料可以根据环境刺激,如pH变化,改变其性质,使其适用于药物传递系统和智能材料的开发。硼酸与二醇的结构-反应关系对于设计具有所需结合亲和力和响应性的材料至关重要(William L. A. Brooks等人,2018)。
生物应用
硼酸还在与生物学和医学相关的应用中发挥作用,特别是在开发用于监测各种生物分子和离子的荧光化学传感器方面。这些化学传感器利用硼酸衍生物与目标分子结合时的独特荧光性质,实现对碳水化合物、多巴胺、氟化物、铜离子、汞离子和过氧化氢的检测。这种能力对于诊断应用和生物过程的研究至关重要(S. Huang et al., 2012)。
作用机制
Target of Action
3,5-Dibromo-2-fluorophenylboronic Acid is primarily used as a reagent in the synthesis of arylamines . The primary targets of this compound are the aryl halides that are involved in the Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The mode of action of 3,5-Dibromo-2-fluorophenylboronic Acid involves its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the transmetalation of the boronic acid to the palladium, which then undergoes a reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by 3,5-Dibromo-2-fluorophenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including arylamines .
Result of Action
The result of the action of 3,5-Dibromo-2-fluorophenylboronic Acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including arylamines .
Action Environment
The action of 3,5-Dibromo-2-fluorophenylboronic Acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent . Furthermore, the stability of 3,5-Dibromo-2-fluorophenylboronic Acid can be affected by factors such as temperature and pH. It is generally considered to be stable under normal storage conditions .
生化分析
Biochemical Properties
(3,5-Dibromo-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the synthesis of arylamines via metal-free amination . This compound interacts with various enzymes and proteins, facilitating the formation of boronic esters. These interactions are crucial for the compound’s function in biochemical pathways. For instance, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Dibromo-2-fluorophenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3,5-Dibromo-2-fluorophenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (3,5-Dibromo-2-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular functions without causing significant toxicity. At higher doses, (3,5-Dibromo-2-fluorophenyl)boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range can lead to a marked change in the compound’s impact on biological systems .
Transport and Distribution
The transport and distribution of (3,5-Dibromo-2-fluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The distribution of (3,5-Dibromo-2-fluorophenyl)boronic acid can affect its activity and function, as its interaction with cellular components is dependent on its localization .
属性
IUPAC Name |
(3,5-dibromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXXDZRFJBCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674333 | |
| Record name | (3,5-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-82-6 | |
| Record name | B-(3,5-Dibromo-2-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





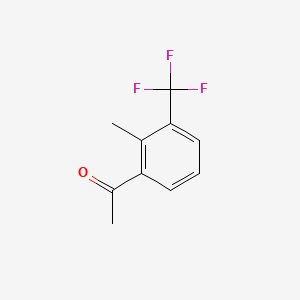
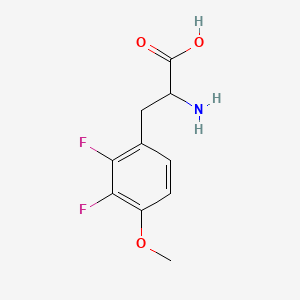
![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)
![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)
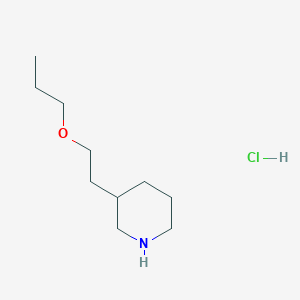
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)



![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)
